5-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
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Overview
Description
5-(4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-7-PHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[3,4-e][1,4]diazepin-8-one core, which is substituted with ethoxyphenyl, fluorophenyl, and phenyl groups, contributing to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 5-(4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-7-PHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the Claisen–Schmidt condensation reaction, where 4-fluorobenzaldehyde and 4′-ethoxyacetophenone are used as starting materials . The reaction conditions often involve the use of a base such as sodium hydroxide in an ethanol solvent, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but typically include various substituted derivatives of the original compound.
Scientific Research Applications
5-(4-ETHOXYPHENYL)-6-(4-FLUOROPHENYL)-7-PHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl, fluorophenyl, and phenyl groups contribute to its binding affinity and specificity. The pathways involved often include inhibition or activation of target proteins, leading to downstream biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-e][1,4]diazepin-8-one derivatives with different substituents These compounds share a common core structure but differ in their chemical and biological properties due to variations in their substituents
Properties
Molecular Formula |
C27H24FN3O2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-phenyl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C27H24FN3O2/c1-2-33-22-14-10-18(11-15-22)24-23-25(30-17-16-29-24)27(32)31(21-6-4-3-5-7-21)26(23)19-8-12-20(28)13-9-19/h3-15,26,30H,2,16-17H2,1H3 |
InChI Key |
SBUSQIQHGTYYMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NCCNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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